molecular formula C16H16INO B4225962 3-iodo-N-(1-phenylpropyl)benzamide

3-iodo-N-(1-phenylpropyl)benzamide

Cat. No.: B4225962
M. Wt: 365.21 g/mol
InChI Key: LJTDWPCBHURRDO-UHFFFAOYSA-N
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Description

3-iodo-N-(1-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring, along with a phenylpropyl group and a benzamide moiety

Properties

IUPAC Name

3-iodo-N-(1-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c1-2-15(12-7-4-3-5-8-12)18-16(19)13-9-6-10-14(17)11-13/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTDWPCBHURRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(1-phenylpropyl)benzamide typically involves the iodination of a precursor benzamide compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-N-(1-phenylpropyl)benzamide, while oxidation with potassium permanganate can produce 3-iodo-N-(1-phenylpropyl)benzoic acid.

Scientific Research Applications

3-iodo-N-(1-phenylpropyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-iodo-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenylpropyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(1-phenylpropyl)benzamide: Similar structure but with a bromine atom instead of iodine.

    3-chloro-N-(1-phenylpropyl)benzamide: Contains a chlorine atom instead of iodine.

    3-fluoro-N-(1-phenylpropyl)benzamide: Features a fluorine atom in place of iodine.

Uniqueness

3-iodo-N-(1-phenylpropyl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The larger atomic size and higher electronegativity of iodine compared to other halogens can result in distinct chemical and biological properties, making this compound particularly interesting for research and development.

Q & A

Basic: What are the established synthetic routes for 3-iodo-N-(1-phenylpropyl)benzamide, and how are reaction conditions optimized for purity?

The synthesis of this compound can be inferred from analogous benzamide derivatives. A common approach involves coupling iodinated benzoic acid derivatives with substituted amines under peptide coupling conditions (e.g., EDCI/HOBt) in anhydrous solvents like DCM or DMF . Optimization includes:

  • Temperature control : Maintaining 0–5°C during activation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents enhance reactivity but require post-reaction purification via column chromatography .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, with quenching in ice-water to isolate the product as a solid .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., iodine’s deshielding effect at ~7.5 ppm in aromatic regions) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 420.02) .
  • Elemental analysis : Validates iodine content (±0.3% deviation) .
Analytical Data Example
1H NMR (DMSO-d6) : δ 8.2 (s, 1H, CONH), 7.8–7.1 (m, 8H, aromatic), 3.5 (m, 1H, CH), 1.6 (d, 3H, CH3)
HRMS : m/z 420.02 [M+H]+^+ (calc. 419.98)

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

SAR strategies involve:

  • Functional group variation : Replacing iodine with bromine or chlorine to assess halogen-dependent bioactivity (e.g., binding affinity to kinase targets) .
  • Scaffold modification : Introducing heterocycles (e.g., thiadiazole) to the benzamide core to enhance hydrogen bonding with biological targets .
  • In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase profiling) across cancer cell lines .

Advanced: What computational methods are employed to predict the binding modes of this compound with biological targets?

Integrated approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., PARP-1), leveraging iodine’s halogen bonding with backbone carbonyls .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories, with MM-PBSA calculations for free energy .
  • Pharmacophore mapping : Identifies critical features (e.g., iodine’s hydrophobic volume) for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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